
5-Deoxystrigol
Vue d'ensemble
Description
5-Deoxystrigol is a derivative of Strigolactones, plant hormones which stimulate the growth and branching of fungi . It is also a highly active Striga germination stimulant . It has been found to have a protective effect on D-galactosamine (D-GalN) induced mice acute liver injury .
Synthesis Analysis
5-Deoxystrigol biosynthesis involves the incorporation of two oxygen molecules and complete rearrangement, resulting in carlactone, a precursor of strigolactones that already contains some of the important structural features .Molecular Structure Analysis
The molecular formula of 5-Deoxystrigol is C19H22O5 . It has a double-bond stereo and 3 of 3 defined stereocentres .Chemical Reactions Analysis
The key enzyme of the pathway, encoded by the CCD8 gene, catalyzes a complex reaction that involves the incorporation of two oxygen molecules and complete rearrangement, resulting in carlactone, a precursor of strigolactones that already contains some of the important structural features .Physical And Chemical Properties Analysis
5-Deoxystrigol has a density of 1.3±0.1 g/cm3, a boiling point of 589.2±50.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.7 mmHg at 25°C . Its molar refractivity is 86.1±0.4 cm3 .Applications De Recherche Scientifique
Role in Shoot Architectural Response to Phosphate Deficiency
Strigolactones, including 5-Deoxystrigol, are up-regulated upon phosphate deficiency in many plant species . They play a key role in shoot architectural response to phosphate deficiency . This induction is conserved in Arabidopsis, although Arabidopsis is not a host for arbuscular mycorrhizal fungi . The increase in strigolactone production contributes to the changes in shoot architecture observed in response to phosphate deficiency .
Rhizosphere Signaling Molecules
Strigolactones have been known as rhizosphere signaling molecules . They were first described as germination stimulants for the seeds of parasitic plant species of the genera Striga, Orobanche, and Phelipanche .
Role in Plant Growth Regulation
Strigolactones represent the most recently described group of plant hormones involved in many aspects of plant growth regulation . Root exuded strigolactones mediate rhizosphere signaling towards beneficial arbuscular mycorrhizal fungi .
Attraction of Parasitic Plants
Root exuded strigolactones also attract parasitic plants . The seed germination of parasitic plants induced by host strigolactones leads to serious agricultural problems worldwide .
Role in Biochemical Characterization
The biochemical characterization of two carotenoid cleavage enzymes from Arabidopsis indicates that a carotenoid-derived compound inhibits lateral branching .
Bioconversion to Monohydroxylated Strigolactones
5-Deoxystrigol stereoisomers can be bioconverted to monohydroxylated strigolactones by plants .
Mécanisme D'action
Target of Action
5-Deoxystrigol primarily targets plant roots, where it acts as a germination stimulant for parasitic plants like Striga and Orobanche species . It also plays a crucial role in the interaction between plants and arbuscular mycorrhizal fungi, facilitating nutrient exchange .
Mode of Action
5-Deoxystrigol interacts with specific receptors in the parasitic plant seeds, triggering their germination. This interaction involves the recognition of the strigolactone molecule by the parasitic seeds, which then initiate the germination process . Additionally, 5-Deoxystrigol influences the expression of transport proteins such as PIN1, which are essential for auxin transport in plants .
Biochemical Pathways
The compound affects several biochemical pathways, including those involved in plant hormone signaling and nutrient uptake. Strigolactones, including 5-Deoxystrigol, are part of the carotenoid biosynthesis pathway and influence the branching inhibition pathway in plants. They also play a role in the symbiotic relationship between plants and mycorrhizal fungi, enhancing phosphate uptake .
Pharmacokinetics
The pharmacokinetics of 5-Deoxystrigol in plants involve its absorption, distribution, metabolism, and excretion (ADME). It is absorbed by plant roots and distributed throughout the plant, where it exerts its effects. The compound is metabolized within the plant tissues, and its bioavailability is influenced by factors such as soil composition and microbial activity .
Result of Action
At the molecular level, 5-Deoxystrigol induces the germination of parasitic plant seeds by binding to specific receptors. At the cellular level, it modulates the expression of genes involved in hormone signaling and nutrient transport. This leads to enhanced nutrient uptake and growth regulation in the host plant .
Action Environment
Environmental factors such as soil type, moisture levels, and microbial presence significantly influence the action, efficacy, and stability of 5-Deoxystrigol. For instance, higher soil moisture can enhance the compound’s mobility and availability to parasitic seeds. Microbial activity in the soil can also affect the degradation and stability of 5-Deoxystrigol, impacting its overall effectiveness .
: Wikipedia : SpringerLink : ChemBK
Safety and Hazards
Orientations Futures
CRISPR gene editing technology has emerged as a promising tool for developing resistance against various plant pathogens . In susceptible sorghum host plants, the principal SL in root exudates is 5-deoxystrigol, a potent stimulant for root parasitic plant Striga seed germination . Therefore, 5-Deoxystrigol could be a potential target for controlling pests and overgrowth of these parasitic organisms .
Propriétés
IUPAC Name |
(3E,3aR,8bS)-8,8-dimethyl-3-[[(2R)-4-methyl-5-oxo-2H-furan-2-yl]oxymethylidene]-3a,4,5,6,7,8b-hexahydroindeno[1,2-b]furan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22O5/c1-10-7-14(23-17(10)20)22-9-13-12-8-11-5-4-6-19(2,3)15(11)16(12)24-18(13)21/h7,9,12,14,16H,4-6,8H2,1-3H3/b13-9+/t12-,14-,16+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXTUQXRFEBHUBA-DYLOANJQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(OC1=O)OC=C2C3CC4=C(C3OC2=O)C(CCC4)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C[C@@H](OC1=O)O/C=C/2\[C@H]3CC4=C([C@H]3OC2=O)C(CCC4)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401343942 | |
| Record name | (+)-5-Deoxystrigol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401343942 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Deoxystrigol | |
CAS RN |
151716-18-6 | |
| Record name | (+)-5-Deoxystrigol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401343942 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is 5-deoxystrigol and what is its significance in plant biology?
A: 5-Deoxystrigol is a naturally occurring strigolactone (SL), a class of plant hormones. It was first identified as a germination stimulant for the seeds of root parasitic weeds like Striga spp. and Orobanche spp. [, ]. These parasitic plants severely impact crop yields, particularly in Africa. 5-Deoxystrigol also acts as a crucial signaling molecule in the rhizosphere, promoting symbiotic relationships between plants and arbuscular mycorrhizal (AM) fungi []. This symbiotic interaction benefits plants by enhancing nutrient uptake.
Q2: What is the molecular formula and weight of 5-deoxystrigol?
A: The molecular formula of 5-deoxystrigol is C19H22O6, and its molecular weight is 346.38 g/mol [].
Q3: How does 5-deoxystrigol interact with its target to exert its biological effects?
A: 5-Deoxystrigol acts by binding to specific receptor proteins in target organisms. In parasitic weeds, 5-deoxystrigol binds to the HYPOSENSITIVE TO LIGHT/KARRIKIN INSENSITIVE2 (HTL/KAI2) family of receptors, triggering seed germination []. In AM fungi, 5-deoxystrigol stimulates hyphal branching by binding to and activating a putative receptor, possibly a hydrolase, though the exact target remains unidentified [].
Q4: Does the stereochemistry of 5-deoxystrigol affect its biological activity?
A: Yes, the stereochemistry of the butenolide D-ring significantly influences the biological activity of strigolactones, including 5-deoxystrigol []. Different stereoisomers can exhibit varied potencies and even induce different physiological responses.
Q5: Can you elaborate on the role of 5-deoxystrigol in regulating plant architecture?
A: While primarily known for its rhizosphere signaling role, 5-deoxystrigol and its derivatives, like sorgomol, act as hormones within the plant, influencing shoot architecture, specifically tillering [, , ].
Q6: What is the role of LGS1 in the biosynthesis of 5-deoxystrigol?
A: LGS1, short for Low Germination Stimulant 1, is a key gene involved in the biosynthetic pathway of strigolactones [, , ]. In sorghum, a mutation in the LGS1 gene, encoding a sulfotransferase, leads to a shift in strigolactone production from 5-deoxystrigol to orobanchol, a stereoisomer with lower Striga germination stimulatory activity [, ]. This discovery has been crucial in understanding Striga resistance in certain sorghum cultivars.
Q7: How is 5-deoxystrigol synthesized in plants?
A: 5-Deoxystrigol biosynthesis starts in the plastids with the carotenoid pathway []. Key enzymes include DWARF27 (D27), CAROTENOID CLEAVAGE DIOXYGENASE 7 (CCD7), and CCD8 [, ]. Carlactone (CL) was identified as a biosynthetic precursor to 5-deoxystrigol, with the involvement of cytochrome P450 enzymes, particularly CYP711A subfamily members, in its conversion [, ]. Studies using 13C-labeled CL confirmed its conversion to 5-deoxystrigol in rice [].
Q8: How does phosphate availability affect the production of 5-deoxystrigol?
A: Phosphate deficiency significantly increases the production and exudation of strigolactones, including 5-deoxystrigol, in various plants, including rice [, , ]. This increased exudation is thought to attract AM fungi to form symbioses, thereby enhancing phosphate acquisition under nutrient-limiting conditions [, ]. Conversely, higher phosphate levels decrease strigolactone production [, ].
Q9: Are there any known inhibitors of 5-deoxystrigol biosynthesis?
A: Yes, several inhibitors of 5-deoxystrigol biosynthesis have been identified. Fluridone, a known inhibitor of carotenoid biosynthesis, effectively reduces strigolactone production in rice and other plants [, ]. TIS108, a triazole-type inhibitor, specifically targets strigolactone biosynthesis and reduces 5-deoxystrigol levels [, ]. Tebuconazole, another triazole fungicide, also demonstrates potent inhibitory effects on 5-deoxystrigol biosynthesis []. These inhibitors are valuable tools for studying strigolactone biosynthesis and function.
Q10: Are there any analytical techniques to detect and quantify 5-deoxystrigol?
A: Yes, highly sensitive and specific analytical techniques like liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) are used to detect and quantify minute amounts of strigolactones, including 5-deoxystrigol, in plant tissues and root exudates [, ].
Q11: Can you elaborate on the ecological implications of 5-deoxystrigol production?
A: The exudation of 5-deoxystrigol into the rhizosphere plays a crucial role in shaping the plant’s interactions with other organisms. While it promotes beneficial symbioses with AM fungi, it also serves as a cue for parasitic weeds like Striga, leading to their germination and parasitism [, , ]. This dual role highlights the ecological complexities of plant signaling in the rhizosphere.
Q12: What are the potential applications of 5-deoxystrigol in agriculture?
A: Understanding the biosynthesis and signaling pathways of 5-deoxystrigol holds promise for developing novel agricultural applications. By manipulating strigolactone production or perception in crops, it might be possible to: * Develop Striga-resistant crops by reducing or modifying the types of strigolactones exuded [, ]. * Enhance beneficial AM fungal symbioses to improve nutrient uptake and plant growth, especially in low-input agricultural systems []. * Develop plant growth regulators that can influence plant architecture, potentially improving crop yields [].
Q13: What are the challenges in studying and applying 5-deoxystrigol?
A: Studying and harnessing the potential of 5-deoxystrigol presents several challenges: * These molecules are produced in trace amounts, making extraction and analysis technically demanding []. * Strigolactones are chemically unstable, requiring careful handling and storage []. * The biosynthesis and signaling pathways of strigolactones are complex and not fully elucidated, requiring further research [, , , ]. * A deeper understanding of the ecological consequences of manipulating strigolactone signaling in the rhizosphere is crucial to avoid unintended negative effects on plant-microbe interactions.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



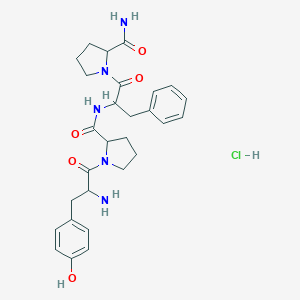
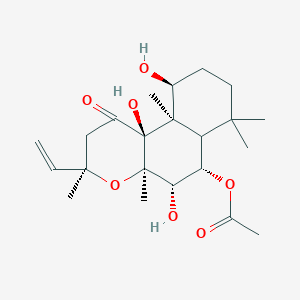

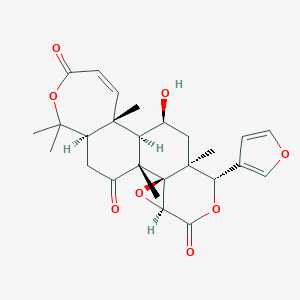




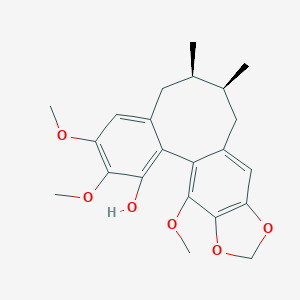
![methyl (1S,4aR,5S,8aR)-5-[(E)-5-acetyloxy-3-methylpent-3-enyl]-4a-methyl-6-methylidene-1,2,3,4,5,7,8,8a-octahydronaphthalene-1-carboxylate](/img/structure/B198023.png)

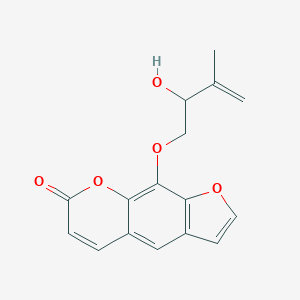

![2-[[2-(3,4-dihydroxyphenyl)-3,5-dihydroxy-3,4-dihydro-2H-chromen-7-yl]oxy]oxane-3,4,5-triol](/img/structure/B198087.png)